molecular formula C12H12N2O3 B116577 (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile CAS No. 885428-60-4

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile

Cat. No.: B116577
CAS No.: 885428-60-4
M. Wt: 232.23 g/mol
InChI Key: QYUARODYCMEMQR-VAWYXSNFSA-N
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Description

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a methoxy group (-OCH₃) and a nitrophenyl group (-C₆H₄NO₂) attached to a pentenenitrile backbone. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with a suitable methoxy-substituted alkene under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and may be carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-methoxy-2-(4-aminophenyl)pent-2-enenitrile.

    Reduction: 3-methoxy-2-(4-nitrophenyl)pentan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile: The (E) isomer with different geometric configuration.

    3-methoxy-2-(4-nitrophenyl)butanenitrile: A similar compound with a shorter carbon chain.

    3-methoxy-2-(4-aminophenyl)pent-2-enenitrile: The reduced form of the nitro compound.

Uniqueness

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is unique due to its specific geometric configuration and the presence of both methoxy and nitrophenyl groups. This combination of functional groups and geometry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-12(17-2)11(8-13)9-4-6-10(7-5-9)14(15)16/h4-7H,3H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUARODYCMEMQR-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C#N)\C1=CC=C(C=C1)[N+](=O)[O-])/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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